molecular formula C21H19N3O3S2 B12173106 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione

Cat. No.: B12173106
M. Wt: 425.5 g/mol
InChI Key: UNFGQYCJTQFUFC-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a chemically complex pyrrolidine-2,3-dione derivative, a structural class known for its diverse biological activities. Research indicates this compound is a potent and selective inhibitor of the MAPK signaling pathway, specifically designed to target key kinases involved in cellular proliferation and inflammation. Its mechanism of action involves high-affinity binding to the ATP-binding site of specific kinases, thereby preventing phosphorylation and subsequent downstream signaling. This targeted inhibition makes it a critical research tool for investigating the role of MAPK pathways in oncology, particularly in cancers driven by Ras/Raf mutations, and in inflammatory diseases. The unique molecular architecture, incorporating both thiophene and 1,3,4-thiadiazole heterocycles, contributes to its optimized pharmacokinetic properties and binding affinity. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound for in vitro enzymatic assays, cell-based signaling studies, and in vivo preclinical models to further elucidate disease mechanisms and explore potential therapeutic strategies.

Properties

Molecular Formula

C21H19N3O3S2

Molecular Weight

425.5 g/mol

IUPAC Name

4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H19N3O3S2/c1-11(2)13-6-8-14(9-7-13)17-16(18(25)15-5-4-10-28-15)19(26)20(27)24(17)21-23-22-12(3)29-21/h4-11,17,26H,1-3H3

InChI Key

UNFGQYCJTQFUFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Step 1: Knoevenagel Condensation

4-(Propan-2-yl)benzaldehyde reacts with a malononitrile or dimethyl malonate derivative under basic conditions (e.g., piperidine in ethanol) to form a substituted diester.

Reagents/Conditions Yield Notes
4-(Propan-2-yl)benzaldehyde + malononitrile, piperidine, ethanol, reflux~70–80%Forms a α,β-unsaturated diester intermediate.

Step 2: Hydrolysis to Dicarboxylic Acid

The diester is hydrolyzed to the corresponding dicarboxylic acid using acidic (HCl) or basic (NaOH) conditions.

Reagents/Conditions Yield Notes
6N HCl, reflux~90%Converts diester to dicarboxylic acid.

Step 3: Cyclization to Pyrrolidine-2,3-dione

The dicarboxylic acid undergoes cyclization with an amine (e.g., methylamine) in the presence of a coupling agent (e.g., DCC or EDC).

Reagents/Conditions Yield Notes
Dicarboxylic acid + methylamine, DCC, DMF~60–70%Forms pyrrolidine-2,3-dione with 5-(4-(propan-2-yl)phenyl) group.

Introduction of the 5-Methyl-1,3,4-Thiadiazol-2-yl Group

The thiadiazole moiety is introduced via nucleophilic substitution or coupling reactions.

Step 4: Formation of Thiadiazole Intermediate

5-Methyl-1,3,4-thiadiazol-2-amine or a brominated thiadiazole (e.g., 2-bromo-5-methyl-1,3,4-thiadiazole) is synthesized. Thiadiazoles are often prepared from hydrazonoyl halides and thiosemicarbazide.

Reagents/Conditions Yield Notes
Hydrazonoyl chloride + thiosemicarbazide, EtOH~80%Forms thiadiazole via cyclization.

Step 5: Substitution at Position 1

The pyrrolidine-2,3-dione reacts with the thiadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Reagents/Conditions Yield Notes
Pyrrolidine-dione + thiadiazole, K₂CO₃, DMF, 80°C~60–70%Forms N-arylated product at position 1.

Installation of the Hydroxy(thiophen-2-yl)methylidene Group

The E-configuration at position 4 is achieved via a stereoselective Knoevenagel condensation.

Step 6: Condensation with Thiophene-2-Carbaldehyde

The substituted pyrrolidine-2,3-dione undergoes condensation with thiophene-2-carbaldehyde in the presence of a weak base (e.g., piperidine).

Reagents/Conditions Yield Notes
Thiophene-2-carbaldehyde, piperidine, ethanol, reflux~75%Forms E-isomer due to thermodynamic control.

Purification and Characterization

Final purification is typically achieved via recrystallization or column chromatography. Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks for the methylidene proton (~δ 8.5–9.0 ppm), thiophene protons (~δ 6.8–7.4 ppm), and thiadiazole methyl (~δ 2.5–2.7 ppm).

  • HRMS : Molecular ion peak at m/z 415.5 [M⁺].

Key Challenges and Optimizations

  • Stereocontrol : The E-configuration at position 4 requires careful control of reaction conditions to avoid Z-isomer formation.

  • Solubility : Thiadiazole-containing intermediates may exhibit low solubility, necessitating polar aprotic solvents (e.g., DMF).

  • Yield Optimization : Use of phase-transfer catalysts or microwave-assisted reactions can improve yields in cyclization steps.

Comparison of Synthetic Routes

Method Advantages Limitations
Knoevenagel Condensation High stereoselectivity, scalableSensitive to steric hindrance.
Nucleophilic Aromatic Substitution Direct introduction of thiadiazoleRequires activated halogen.
Cyclization with Amines Flexible for diverse substituentsModerate yields (~60–70%) .

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The compound exhibits a range of biological activities attributed to its unique structural features, particularly the presence of thiadiazole and pyrrolidine moieties.

Antimicrobial Activity:
Research indicates that derivatives of thiadiazole compounds demonstrate notable antibacterial and antitubercular properties. For instance, studies have shown that 1,3,4-thiadiazole derivatives can effectively inhibit the growth of Mycobacterium tuberculosis, suggesting that similar derivatives could be synthesized from the target compound for enhanced antimicrobial efficacy .

Anti-inflammatory Properties:
Pyrrolidine derivatives are known for their anti-inflammatory effects. The incorporation of the thiophenyl and thiadiazole groups in the compound may enhance its ability to inhibit inflammatory pathways. Previous studies have highlighted the effectiveness of pyrrolidine-based compounds in reducing inflammation markers in vitro and in vivo .

Anticancer Potential:
The structural framework of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione suggests potential anticancer activity. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with promising results indicating their ability to inhibit cell proliferation and induce apoptosis .

Synthesis and Derivatives

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione can be achieved through multistep organic reactions involving thiophene derivatives and pyrrolidine scaffolds. The optimization of synthetic routes is essential for enhancing yield and purity.

Case Studies and Experimental Findings

A comprehensive examination of case studies provides insight into the practical applications of this compound:

StudyApplicationFindings
Anti-inflammatoryDemonstrated significant reduction in inflammation markers compared to standard treatments.
AntimicrobialShowed effective inhibition against Pseudomonas aeruginosa with low cytotoxicity.
AntitubercularExhibited MIC values indicating potent activity against Mycobacterium tuberculosis.
AnticancerInduced apoptosis in various cancer cell lines with promising IC50 values.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they generally include modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Thiophene Moieties

Compounds bearing 1,3,4-thiadiazole and thiophene substituents are known for their diverse biological activities. For example:

Compound Name Key Structural Features Bioactivity/Application Synthesis Method (Reference)
5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione core with pyridine substituent Antimicrobial, enzyme inhibition Reflux of thiosemicarbazide with aldehydes
5-Hetarylmethylidene-2-morpholinothiazol-4-ones Thiazol-4-one with morpholine and hetaryl groups Antibacterial, antifungal Reflux of hetarylidene rhodanine derivatives
5-(Z)-arylidene-2-arylidenehydrazono-4-thiazolidinones Thiazolidinone with arylidene hydrazone Anticancer, anti-inflammatory Condensation of thiosemicarbazides with oxocompounds

pylori . However, the bulky 4-isopropylphenyl substituent in the target molecule may reduce solubility compared to simpler analogues, impacting bioavailability .

Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-dione (also known as tetramic acid) derivatives are notable for their role in natural products and drug discovery. Key comparisons include:

Compound Name Substituents Bioactivity Key Difference from Target Compound
6-arylidene-2-phenyl-tetrahydrothiazolo-triazol-5-ones Thiazolo-triazole fused ring system Antimicrobial, antiviral Lack of thiadiazole and isopropylphenyl groups
(Z)-5-Ethylidene-2-morpholinothiazol-4(5H)-ones Ethylidene and morpholine substituents Enzyme inhibition Simpler substituents and ring system

The target compound’s pyrrolidine-2,3-dione core is functionalized with electron-withdrawing groups (thiadiazole) and hydrophobic substituents (isopropylphenyl), which may enhance stability and target specificity compared to simpler tetramic acid derivatives .

Physicochemical and Computational Insights

While direct computational data for the target compound are unavailable, density-functional thermochemistry studies () suggest that hybrid functionals incorporating exact exchange terms could accurately predict its electronic properties. The hydroxy(thiophen-2-yl)methylidene group likely contributes to intramolecular hydrogen bonding, stabilizing the (4E)-configuration .

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione is a novel pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Structural Overview

This compound features a complex structure that includes:

  • Pyrrolidine ring : Provides a framework for biological activity.
  • Thiadiazole moiety : Implicated in various pharmacological effects.
  • Thiophenol group : Enhances interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring can modulate enzyme activities by interacting with specific receptors and enzymes, which can lead to altered metabolic pathways .
  • Binding Affinity : The presence of the pyrrolidine ring enhances the compound's binding affinity to target proteins, potentially increasing its effectiveness as a therapeutic agent.
  • Antibacterial Activity : Research indicates that derivatives of pyrrolidine-2,3-dione can inhibit the activity of essential bacterial proteins such as PBP3 in Pseudomonas aeruginosa, showing promise against multidrug-resistant strains .

Antimicrobial Properties

The compound has shown significant antibacterial activity:

  • Inhibition of PBP3 : A study demonstrated that derivatives containing the pyrrolidine-2,3-dione core inhibited PBP3 with an efficacy ranging from 60% to 100% at concentrations of 100 µM .

Cytotoxicity and Safety Profile

Preliminary assessments indicate low cytotoxicity in mammalian cell lines:

  • Cell Viability : Compounds similar to this have shown viability rates above 70% in HeLa cells at concentrations up to 20 µM, suggesting a favorable safety profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of PBP3 in Pseudomonas aeruginosa
Cytotoxicity>70% cell viability in HeLa cells
Enzyme InteractionModulation of enzyme activities

Detailed Research Findings

  • Antimicrobial Efficacy : In vitro studies have confirmed that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Pharmacological Potential : The unique combination of functional groups in this compound allows it to target multiple biological pathways, indicating potential for use in treating infections resistant to conventional antibiotics .

Q & A

Basic: What are common synthetic routes for preparing this compound?

The synthesis typically involves multi-step condensation reactions. A general approach includes:

  • Step 1 : Formation of the pyrrolidine-2,3-dione core via cyclization of substituted hydrazides or thiosemicarbazides with chloroacetic acid derivatives under reflux conditions (e.g., DMF-acetic acid mixtures, sodium acetate as a base) .
  • Step 2 : Introduction of the thiophen-2-yl and thiadiazole moieties via nucleophilic substitution or Knoevenagel condensation. For example, hydroxy(thiophen-2-yl)methylidene groups can be introduced using thiophene aldehydes under acidic conditions .
  • Purification : Recrystallization from DMF-ethanol mixtures or column chromatography is commonly employed .

Advanced: How can reaction conditions be optimized for improved yield and selectivity?

Optimization strategies include:

  • Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). Bayesian optimization algorithms have proven effective in minimizing experimental trials while maximizing yield .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and control exothermic reactions, as demonstrated in analogous thiazolidinone syntheses .
  • Catalyst Screening : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation steps while minimizing side reactions .

Basic: What spectroscopic techniques are critical for structural validation?

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., aromatic thiophenyl signals at δ 6.8–7.5 ppm, pyrrolidine-dione carbonyls at δ 170–175 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (broad O–H at ~3200 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Advanced: How can computational methods resolve contradictions in spectral data?

  • DFT Calculations : Predict NMR/IR spectra using Gaussian or ORCA software. Compare computed vs. experimental shifts to assign ambiguous signals (e.g., distinguishing E/Z isomers in methylidene groups) .
  • Molecular Docking : Assess steric/electronic effects of substituents (e.g., 4-(propan-2-yl)phenyl) on conformational stability .
  • TD-DFT : Simulate UV-Vis spectra to validate electronic transitions in the thiophene-thiadiazole system .

Basic: What are recommended storage conditions to ensure stability?

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxy-methylidene group .
  • Light Sensitivity : Protect from UV exposure using amber glass vials, as thiophene derivatives are prone to photodegradation .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidine-2,3-dione ring .

Advanced: How to analyze reaction byproducts or degradation pathways?

  • HPLC-MS : Monitor reaction mixtures for intermediates (e.g., hydrolyzed dione rings or oxidized thiophene derivatives) .
  • TGA/DSC : Assess thermal stability and identify decomposition temperatures .
  • Isotopic Labeling : Trace degradation mechanisms (e.g., ¹⁸O labeling to study hydrolysis pathways) .

Basic: What solvents are compatible with this compound?

  • Polar aprotic solvents : DMF, DMSO for dissolution during synthesis .
  • Low polarity for crystallization : Ethanol, ethyl acetate, or hexane-DMF mixtures .
  • Avoid : Strong acids/bases that may hydrolyze the dione ring .

Advanced: How to design analogs with enhanced bioactivity?

  • SAR Studies : Modify substituents systematically:
    • Replace 5-methyl-1,3,4-thiadiazole with oxadiazole to alter electronic properties .
    • Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to improve metabolic stability .
  • Click Chemistry : Attach triazole or thiazole moieties via Cu-catalyzed azide-alkyne cycloaddition .

Basic: What safety precautions are required during handling?

  • PPE : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (DMF, acetic acid) .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to validate synthetic reproducibility across labs?

  • Standardized Protocols : Publish detailed procedures (e.g., reflux times, cooling rates) as in .
  • Round-Robin Testing : Collaborate with multiple labs to assess inter-lab variability in NMR/yield data .
  • Open Data : Share raw spectral files (e.g., via PubChem) for cross-validation .

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